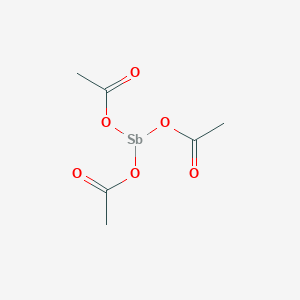
Diacetyloxystibanyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diacetyloxystibanyl acetate, with the chemical formula C₆H₉O₆Sb, is a compound that contains antimony (Sb) and acetate groups. It is a moderately water-soluble crystalline substance that decomposes to antimony oxide upon heating .
Méthodes De Préparation
Synthetic Routes:: Diacetyloxystibanyl acetate can be synthesized by esterification of acetic acid with n-butanol in the presence of sulfuric acid as a catalyst. The reaction proceeds as follows:
Acetic acid+n-ButanolSulfuric acidDiacetyloxystibanyl acetate
Industrial Production:: The compound is generally available in most volumes and is used in various industrial applications .
Analyse Des Réactions Chimiques
Diacetyloxystibanyl acetate can undergo several types of reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to the desired transformation. Major products formed from these reactions depend on the specific reaction pathway.
Applications De Recherche Scientifique
Diacetyloxystibanyl acetate finds applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Studied for its pharmacological properties.
Industry: Employed in the production of certain materials.
Mécanisme D'action
The exact mechanism by which diacetyloxystibanyl acetate exerts its effects remains an area of ongoing research. It likely involves interactions with molecular targets and specific cellular pathways.
Comparaison Avec Des Composés Similaires
While diacetyloxystibanyl acetate is unique in its structure, it shares similarities with other antimony-containing compounds. further research is needed to explore its distinct features and advantages over related compounds.
Propriétés
Formule moléculaire |
C6H9O6Sb |
|---|---|
Poids moléculaire |
298.89 g/mol |
Nom IUPAC |
diacetyloxystibanyl acetate |
InChI |
InChI=1S/3C2H4O2.Sb/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |
Clé InChI |
JVLRYPRBKSMEBF-UHFFFAOYSA-K |
SMILES canonique |
CC(=O)O[Sb](OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


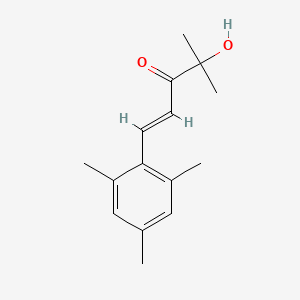
![Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione](/img/structure/B12061842.png)
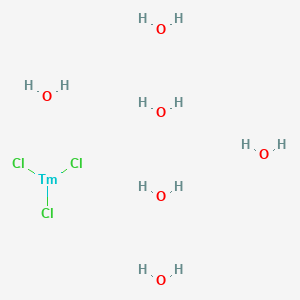

![1,1'-[1,4-Phenylenebis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride hydrate](/img/structure/B12061862.png)
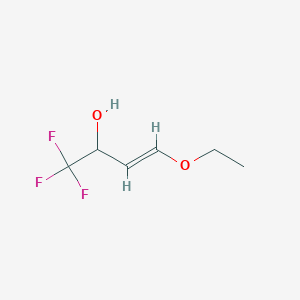


![(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12061891.png)


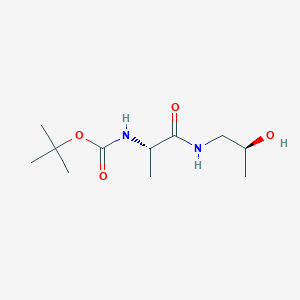

![(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid](/img/structure/B12061906.png)
